

Solubility Profile of Carebastine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carebastine, the active metabolite of ebastine, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2][3][4][5] Its low propensity to cross the blood-brain barrier minimizes sedative effects, a common drawback of first-generation antihistamines. The physicochemical properties of a drug molecule, particularly its solubility in various solvents, are critical determinants of its formulation, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of Carebastine in different solvents, details established experimental protocols for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Physicochemical Properties of Carebastine

A summary of the key physicochemical properties of **Carebastine** is presented below.

Property	Value	Source
Molecular Formula	C32H37NO4	PubChem[6]
Molecular Weight	499.6 g/mol	PubChem[6]
CAS Number	90729-42-3	PubChem[6]



Quantitative Solubility Data

The solubility of **Carebastine** has been determined in several organic solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, achieving the stated solubility may require sonication and/or warming.[1][7]

Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Notes	Source
Dimethylformami de (DMF)	25	50.04	-	MedchemExpres s, GlpBio, Cayman Chemical[1][5][8]
Dimethylformami de (DMF)	24	48.03	Sonication and heating are recommended.	TargetMol[7]
Dimethyl Sulfoxide (DMSO)	2	4.00	Need ultrasonic and warming.	MedchemExpres s, GlpBio, Cayman Chemical[1][5][8]
Dimethyl Sulfoxide (DMSO)	1	2.00	Sonication and heating are recommended.	TargetMol[7]
Ethanol	2	4.00	-	GlpBio, Cayman Chemical[5][8]

Note: The prodrug of **Carebastine**, Ebastine, is reported to be poorly soluble in water.[9]

Experimental Protocols

While specific experimental details for the solubility of **Carebastine** are not extensively published in peer-reviewed literature, a standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[10][11] The following protocol describes a generalized procedure that can be adapted for determining the solubility of **Carebastine** in various solvents.



Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation solubility of **Carebastine** in a given solvent at a controlled temperature.

Materials:

- Carebastine (solid powder)
- Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)
- Calibrated analytical balance
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
 and detector (e.g., UV-Vis)[12][13]
- Volumetric flasks and pipettes

Procedure:

- Preparation: An excess amount of solid Carebastine is added to a series of vials containing
 a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution
 is formed.
- Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The samples are shaken for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.



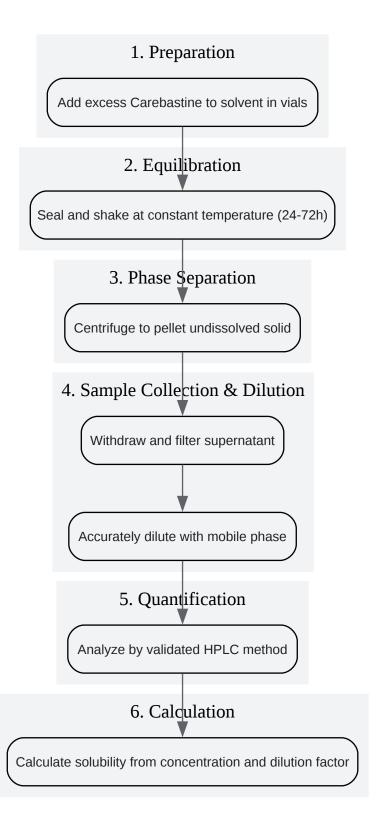




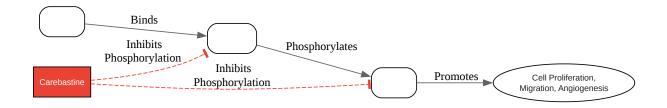
- Phase Separation: After equilibration, the vials are removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation at a high speed.
- Sample Collection and Dilution: An aliquot of the clear supernatant is carefully withdrawn
 using a syringe and immediately filtered through a syringe filter to remove any remaining
 solid particles. The filtered saturated solution is then accurately diluted with the mobile phase
 to a concentration within the calibrated range of the analytical method.
- Quantification: The concentration of Carebastine in the diluted samples is determined using a validated HPLC method.[12][13] A calibration curve is generated using standard solutions of Carebastine of known concentrations.
- Calculation: The solubility of Carebastine in the solvent is calculated by multiplying the
 measured concentration by the dilution factor. The experiment should be performed in
 triplicate to ensure the reliability of the results.

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.









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